![molecular formula C19H20N4O4S B6540478 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide CAS No. 1040669-49-5](/img/structure/B6540478.png)
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group R-SO2-NR’R’'. Sulfonamides are known for their various biological activities .
Molecular Structure Analysis
The molecular structure analysis would require data from techniques like X-ray crystallography, NMR, or computational chemistry. Unfortunately, without specific data on this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s subjected. Sulfonamides, for example, are known to undergo reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally or predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which enables the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
Biological Activity and Drug Design
Nitrogen-containing heteroarene units are prevalent in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, can readily bind with target molecules. The compound F5148-0136, with its triazole moiety, holds potential as a bioactive compound. Further exploration of its biological effects and binding capabilities could lead to applications in drug design .
Antimicrobial Properties
Thiophene derivatives, structurally related to F5148-0136, have demonstrated antimicrobial activity . Investigating whether F5148-0136 exhibits similar properties could be valuable for developing new antimicrobial agents.
Metal Corrosion Inhibition
Thiophene derivatives are also used as inhibitors of metal corrosion . Given the structural similarities, it’s worth exploring whether F5148-0136 possesses similar corrosion-inhibiting properties.
Light-Emitting Diodes (LEDs)
Thiophene derivatives find applications in material science, including the fabrication of light-emitting diodes (LEDs) . While F5148-0136 may not directly serve as an LED component, understanding its electronic properties could contribute to future materials research.
Suzuki–Miyaura Coupling and Boron Reagents
Although not directly related to F5148-0136, the Suzuki–Miyaura coupling reaction is a powerful tool for synthesizing biaryl compounds. Boron reagents play a crucial role in this process, allowing efficient cross-coupling reactions . Researchers could explore similar coupling strategies involving F5148-0136 derivatives.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-27-16-7-5-15(6-8-16)18-9-10-19(24)23(22-18)13-3-12-21-28(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRSNXPOCCQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.